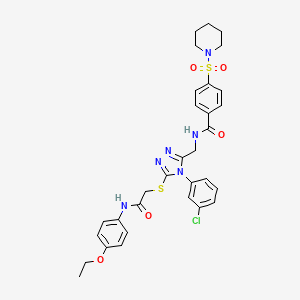![molecular formula C21H25NO5S B2357518 4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1902909-20-9](/img/structure/B2357518.png)
4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as compound 1 and is known for its unique chemical structure and properties.
Scientific Research Applications
Environmental Degradation of Sulfonamides
One study focuses on the microbial strategy to eliminate sulfonamide antibiotics, which are widely used in human and veterinary medicine but tend to persist in the environment. This persistence poses potential problems regarding the propagation of antibiotic resistance. The study identified unusual degradation pathways involving ipso-hydroxylation and subsequent fragmentation, leading to the elimination of sulfonamides like sulfamethoxazole by Microbacterium sp. strain BR1. This novel microbial strategy highlights the environmental fate of sulfonamides and the potential for bioremediation approaches (Ricken et al., 2013).
Antimicrobial and Antitumor Potential
Another area of research involves the synthesis and bioactivity studies of new sulfonamide derivatives. These studies aim to explore the cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors of these compounds. For example, some derivatives showed interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies, whereas others strongly inhibited human cytosolic isoforms hCA I and II (Gul et al., 2016). Similarly, another study synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, finding compounds that exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (Kucukoglu et al., 2016).
Material Science Applications
Research in material science has explored the use of sulfonamide derivatives in the development of high-performance materials. For instance, a study prepared a phosphinated biphenol and a methoxy-substituted poly(ether sulfone) through nucleophilic substitution, leading to high-performance, bendable, flame retardant, and transparent cured epoxy films. This research demonstrates the potential of sulfonamide derivatives in creating advanced materials with desirable properties for various applications (Lin et al., 2016).
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-25-18-7-2-15(3-8-18)16-4-9-19(10-5-16)28(23,24)22-17-6-11-20-21(14-17)27-13-12-26-20/h2-5,7-10,17,20-22H,6,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVOSFOGWTVDEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC4C(C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/no-structure.png)
![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide](/img/structure/B2357444.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)

